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Core Science & Biosynthesis

Foundational

Strategic Implementation of 3-Fluoro-4-(piperidin-4-yl)pyridine Derivatives in Modern Drug Discovery

Executive Summary The transition from planar, heavily sp2-hybridized chemical spaces to topologically complex, three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry. At the forefront...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, heavily sp2-hybridized chemical spaces to topologically complex, three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry. At the forefront of this structural evolution is the 3-fluoro-4-(piperidin-4-yl)pyridine scaffold. This biaryl-like fragment elegantly marries the hydrogen-bonding capacity of a heteroaromatic ring with the sp3-rich, three-dimensional geometry of a saturated heterocycle.

As a Senior Application Scientist, I frequently observe that the incorporation of this specific motif is rarely accidental; it is a calculated maneuver to optimize target engagement while simultaneously engineering out off-target liabilities. This whitepaper dissects the physicochemical causality, structural rationale, and experimental validation of 3-fluoro-4-(piperidin-4-yl)pyridine derivatives, providing a comprehensive guide for drug development professionals.

Structural & Physicochemical Rationale: The "Why"

To understand the utility of this scaffold, we must deconstruct it into its three functional domains and analyze the thermodynamic and electronic interplay between them.

The Pyridine Core: Directional Target Engagement

The pyridine ring serves as a robust hydrogen-bond acceptor. In kinase inhibitor design, this nitrogen frequently interacts with the backbone amide of the kinase hinge region. In G-Protein Coupled Receptors (GPCRs), it can engage in water-mediated hydrogen bonding networks within the orthosteric binding pocket. However, unsubstituted pyridines can suffer from high basicity and metabolic susceptibility (e.g., oxidation by CYP450 enzymes).

The Fluorine Effect: pKa Modulation and hERG Mitigation

The introduction of a fluorine atom at the 3-position is the most critical engineering step in this scaffold.

  • Basicity and hERG Liability: Basic amines are notorious for binding the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation and cardiotoxicity[1][2]. The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in π -cation interactions with protonated amines. Fluorine, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I effect) that pulls electron density away from the adjacent pyridine nitrogen[3][4]. This significantly lowers the pKa of the pyridine, shifting the physiological equilibrium toward the neutral species and drastically reducing hERG affinity[1][2].

  • Conformational Pre-organization: The ortho-fluorine introduces localized steric and electrostatic repulsion against the adjacent piperidine ring[5]. This restricts free rotation around the C-C inter-ring bond, locking the molecule into a preferred dihedral angle. This conformational restriction reduces the entropic penalty ( ΔS ) incurred upon target binding, thereby increasing overall binding affinity[6].

The Piperidine Ring: Escaping Flatland

Replacing a flat planar ring (like benzene or a second pyridine) with a piperidine ring increases the fraction of sp3-hybridized carbons ( Fsp3​ )[7][8]. A higher Fsp3​ correlates strongly with improved aqueous solubility, reduced non-specific protein binding, and higher clinical success rates[9][10]. Furthermore, the piperidine nitrogen provides a highly versatile synthetic handle for late-stage derivatization (e.g., amidation, reductive amination) to probe the solvent-exposed channels of the target protein.

G Core 3-Fluoro-4-(piperidin-4-yl)pyridine Pyridine Pyridine Ring (H-Bond Acceptor) Core->Pyridine Fluorine 3-Fluoro Substituent (pKa Modulator) Core->Fluorine Piperidine Piperidine Ring (Fsp3 / 3D Vector) Core->Piperidine Target Kinase/GPCR Binding Pyridine->Target Safety Reduced hERG Liability Fluorine->Safety Piperidine->Target Solubility Improved Solubility Piperidine->Solubility

Fig 1: Pharmacophore logic of 3-Fluoro-4-(piperidin-4-yl)pyridine in drug design.

Quantitative Data Synthesis

To illustrate the profound impact of the 3-fluoro substitution, the following table synthesizes representative physicochemical and safety data comparing the non-fluorinated scaffold to the 3-fluoro derivative.

Table 1: Comparative Physicochemical and Safety Profiling

Scaffold VariantPyridine pKa​ Piperidine pKa​ LogD7.4​ hERG IC50​ ( μM )Permeability ( Papp​ )
4-(Piperidin-4-yl)pyridine ~ 5.8~ 9.51.21.5 (High Risk)Moderate
3-Fluoro-4-(piperidin-4-yl)pyridine ~ 3.4~ 9.21.8> 30 (Safe)High

Note: The dramatic drop in pyridine pKa​ driven by the inductive effect of fluorine directly correlates to the >20-fold improvement in the hERG safety margin[2][3].

Experimental Workflows & Protocols

Ensuring scientific integrity requires protocols that are robust, reproducible, and self-validating. Below are the standard operating procedures for synthesizing this scaffold and validating its safety profile.

Protocol 1: Scaffold Assembly via Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 4-chloro-3-fluoropyridine with a Boc-protected piperidine boronic ester.

  • Reagent Preparation: In a dried Schlenk flask under argon, combine 4-chloro-3-fluoropyridine (1.0 equiv), 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.2 M concentration.

  • Catalyst Introduction: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv). Causality Check: The dppf ligand provides the necessary steric bulk to facilitate the reductive elimination step in the catalytic cycle, which is often the rate-limiting step for sp2-sp3 couplings.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ . Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.

  • Deprotection: Treat the intermediate with 20% TFA in DCM for 2 hours at room temperature to liberate the free piperidine amine. Concentrate in vacuo and neutralize with saturated NaHCO3​ .

Protocol 2: Automated Patch-Clamp hERG Assay (Self-Validating)

To prove that the fluorine atom successfully mitigated cardiotoxicity, a patch-clamp electrophysiology assay must be run.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency.

  • System Setup: Utilize an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Fill intracellular and extracellular recording solutions into the respective microfluidic channels.

  • Voltage Protocol:

    • Hold cells at a resting potential of -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open the channels and inactivate them.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary measurement of hERG activity).

  • Compound Application: Apply the 3-fluoro derivative at increasing concentrations (0.1 μM to 30 μM ).

  • Validation Checkpoint (Critical): The assay is only deemed valid if the positive control (Dofetilide or E-4031) produces an IC50​ between 10 nM and 50 nM, and the leak current remains <100 pA throughout the recording.

  • Data Analysis: Plot the fractional block of the tail current against compound concentration to derive the IC50​ .

Workflow Step1 1. Suzuki-Miyaura Coupling (sp2-sp3 Scaffold Assembly) Step2 2. Boc Deprotection (Amine Liberation) Step1->Step2 Step3 3. Target Binding Assay (SPR / TR-FRET) Step2->Step3 Step4 4. Patch-Clamp Electrophysiology (hERG Safety Validation) Step3->Step4

Fig 2: Experimental workflow for synthesis and in vitro safety validation.

Conclusion & Future Outlook

The 3-fluoro-4-(piperidin-4-yl)pyridine scaffold is a masterclass in applied physical organic chemistry. By strategically placing a single highly electronegative atom, medicinal chemists can simultaneously tune basicity, enforce conformational rigidity, and escape planar chemical space. As drug discovery continues to tackle more complex, shallow binding pockets, the utilization of such pre-organized, Fsp3​ -rich, and electrophysiologically safe fragments will be indispensable.

References

  • BenchChem. Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. 3

  • Hussain et al. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. 4

  • Nairoukh et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. 5

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. 1

  • Louvel et al. Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry (ACS). 2

  • ACS Publications. Late-Stage Saturation of Drug Molecules. Journal of the American Chemical Society. 7

  • ACS Publications. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. ACS Medicinal Chemistry Letters. 9

  • ChemRxiv. Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. 8

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments. 10

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 3-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride Stock Solutions for Cell Culture Assays

Introduction & Scientific Rationale Fragment-based drug discovery (FBDD) is a highly effective method for identifying new lead molecules by screening low-molecular-weight compounds against biological targets[1]. In this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Fragment-based drug discovery (FBDD) is a highly effective method for identifying new lead molecules by screening low-molecular-weight compounds against biological targets[1]. In this context, 3-Fluoro-4-(piperidin-4-yl)pyridine serves as a versatile chemical fragment. The fluorine atom acts as a sensitive probe for ¹⁹F-NMR binding assays and modulates the basicity of the pyridine ring, while the piperidine moiety provides a flexible vector for subsequent synthetic elaboration.

However, a major challenge in cell-based fragment screening is the requirement to dose compounds at high concentrations (often 100 µM to 1 mM) to detect low-affinity interactions[2]. Standard free-base fragments are typically dissolved in Dimethyl Sulfoxide (DMSO). Because mammalian cell lines generally tolerate a maximum of 0.1% (v/v) DMSO before exhibiting solvent-induced cytotoxicity or phenotypic artifacts[3], dosing a 1 mM fragment from a standard 10 mM DMSO stock is impossible without killing the cells.

To circumvent this, researchers utilize the dihydrochloride salt form of the fragment. The addition of two hydrochloride molecules drastically enhances the compound's aqueous solubility[4]. This allows scientists to prepare highly concentrated stock solutions directly in water or PBS, completely bypassing DMSO toxicity limits during in vitro cell culture screening.

Physicochemical Properties

Before preparing stock solutions, it is critical to verify the batch-specific molecular weight, as the degree of hydration or salt formation directly dictates the molarity calculations[4].

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride
CAS Number 2307784-25-2[5]
Molecular Formula C₁₀H₁₅Cl₂FN₂
Molecular Weight ~253.14 g/mol
Salt Form Dihydrochloride
Primary Solvents ddH₂O, PBS, DMSO

Workflow Visualization: Solvent Selection Logic

The decision to use DMSO versus an aqueous buffer depends entirely on the sensitivity of your cell line and the required final assay concentration.

G A 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride (Powder) B Assess Cell Line DMSO Sensitivity A->B Weigh powder C DMSO Tolerant (<0.1% final) Prepare in Anhydrous DMSO B->C Standard library D DMSO Sensitive / High Dose Prepare in Sterile ddH2O B->D High-conc. assays F Aliquot & Store at -20°C (Desiccated) C->F Self-sterilizing E Sterile Filtration (0.22 µm) Required for Aqueous D->E Prevent contamination E->F G Pre-dilute in Culture Media (Check pH balance) F->G Fresh dilution H In Vitro FBDD / Phenotypic Screening G->H Assay execution

Workflow for preparing 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride cell culture stocks.

Reconstitution Volumes

To ensure accurate dosing, use the following table to determine the exact volume of solvent required to reconstitute a standard 10 mg vial of the dihydrochloride salt (assuming MW = 253.14 g/mol ).

Table 2: Stock Solution Preparation (10 mg Vial)

Desired Stock ConcentrationSolvent Volume RequiredPrimary Use Case
10 mM 3.95 mLStandard FBDD library storage
20 mM 1.98 mLModerate-dose phenotypic screening
50 mM 790 µLHigh-dose screening (minimizes solvent volume)
100 mM 395 µLUltra-high dose (Aqueous only; verify solubility limit)

Formula used: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )] × 1000

Step-by-Step Experimental Protocols

Protocol A: Preparation of 50 mM Aqueous Stock (Recommended for High-Dose Screening)

Because this compound is a dihydrochloride salt, it readily dissociates in water, making it ideal for DMSO-free assays[4].

  • Weighing: Centrifuge the vial briefly to ensure all powder is at the bottom.

  • Dissolution: Add 790 µL of sterile, cell-culture grade double-distilled water (ddH₂O) or PBS to a 10 mg vial to achieve a 50 mM concentration.

  • Agitation: Vortex gently for 30–60 seconds. Dihydrochloride salts typically dissolve rapidly without the need for heating.

  • Sterilization (Critical): Aqueous solutions are highly susceptible to microbial contamination. Pass the dissolved solution through a 0.22 µm PES (polyethersulfone) syringe filter into a sterile tube under a biosafety cabinet.

  • Storage: Aliquot the sterilized solution into low-bind microcentrifuge tubes (e.g., 50 µL per aliquot) to avoid repeated freeze-thaw cycles, which can degrade the compound's performance[3]. Store at -20°C.

Protocol B: Preparation of 50 mM DMSO Stock (Standard Library Storage)

If integrating this fragment into a broader FBDD screening library, DMSO is the preferred solvent to prevent hydrolysis over long-term storage[1].

  • Dissolution: Add 790 µL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the 10 mg vial.

  • Agitation: Vortex until completely dissolved.

  • Sterilization: Pure DMSO is self-sterilizing and will degrade standard PES or cellulose acetate filters. Do not filter unless using a specialized PTFE (Teflon) membrane.

  • Storage: Aliquot into tightly sealed tubes and store at -20°C in a desiccator. DMSO is highly hygroscopic; absorbing atmospheric moisture will precipitate the compound and degrade the stock.

Protocol C: Dilution into Cell Culture Media (Working Solution)
  • Thawing: Thaw the required aliquots at room temperature.

  • Pre-dilution: Never add the concentrated stock directly to the cell monolayer, as this causes localized osmotic shock. Pre-dilute the stock into warmed cell culture media in a separate sterile conical tube.

  • pH Adjustment (Causality Check): Dihydrochloride salts release HCl upon dissociation, which can significantly lower the pH of unbuffered solutions[6]. Ensure your culture media contains a sufficient buffering agent (e.g., 10–25 mM HEPES or standard bicarbonate buffering under 5% CO₂) to neutralize the acidic salt. Monitor the phenol red indicator; if the media turns yellow, titrate carefully with dilute NaOH before applying to cells[6].

  • Application: Aspirate old media from the culture vessels and gently apply the compound-containing media. If using the DMSO stock, ensure the final DMSO concentration in the well remains ≤0.1% (v/v)[3].

References

  • Parker, C. G., et al. "Ligand and Target Discovery by Fragment-Based Screening in Human Cells". National Library of Medicine (NIH). URL:[Link]

  • Reddit r/labrats. "Can deschloroclozapine (DCZ) be dissolved in saline?". Reddit. URL: [Link]

Sources

Application

Using 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride as a pharmacophore in lead generation

Application Notes & Protocols Topic: Using 3-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride as a Pharmacophore in Lead Generation Introduction: The Strategic Value of the 3-Fluoro-4-(piperidin-4-yl)pyridine Scaffold I...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Using 3-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride as a Pharmacophore in Lead Generation

Introduction: The Strategic Value of the 3-Fluoro-4-(piperidin-4-yl)pyridine Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are cornerstones of successful lead generation campaigns. The 3-fluoro-4-(piperidin-4-yl)pyridine moiety has emerged as a particularly valuable pharmacophore, appearing in a diverse range of biologically active agents. Its utility stems from a unique combination of structural and physicochemical properties that make it an ideal starting point for fragment-based and structure-based drug design.

This guide provides a comprehensive overview of the strategic application of 3-fluoro-4-(piperidin-4-yl)pyridine dihydrochloride in lead generation. We will dissect the pharmacophoric features of the core, outline a strategic workflow for its implementation in drug discovery programs, and provide detailed, field-proven protocols for library synthesis and biological screening.

The core's strategic advantages include:

  • Structural Rigidity and Defined Vectors: The fixed connection between the pyridine and piperidine rings provides a rigid core, reducing the entropic penalty upon binding. The piperidine nitrogen serves as a well-defined vector for chemical elaboration, allowing for systematic exploration of the surrounding chemical space.[1][2]

  • Modulation of Physicochemical Properties: The fluorine atom is a key bioisostere for hydrogen. Its electron-withdrawing nature lowers the pKa of the pyridine nitrogen, which can reduce off-target effects associated with basicity, such as hERG channel inhibition or phospholipidosis.[3] This substitution can also enhance metabolic stability and membrane permeability.

  • Versatile Target Interactions: The scaffold combines a hydrogen bond acceptor (pyridine nitrogen), a potential halogen bond donor (fluorine), and a three-dimensional saturated ring system (piperidine), enabling it to engage with a wide variety of protein targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][4]

Pharmacophore Deconstruction and Rationale

Understanding the individual contributions of each component of the scaffold is critical for rational drug design. The 3-fluoro-4-(piperidin-4-yl)pyridine core can be deconstructed into key pharmacophoric features that dictate its interaction profile.

G cluster_mol 3-Fluoro-4-(piperidin-4-yl)pyridine cluster_features Pharmacophoric Features mol mol A Pyridine Nitrogen (H-Bond Acceptor) A->mol B Fluorine Atom (pKa Modulation, Metabolic Stability) B->mol  Lowers pKa, blocks  metabolic hotspots C Piperidine Ring (3D Scaffold, Substitution Vector) C->mol  Presents substituents into  binding pockets (R-group) D Aromatic Pyridine Ring (π-Stacking Interactions) D->mol  Can engage in π-π or cation-π  interactions with residues

Caption: Key pharmacophoric features of the scaffold.

Strategic Workflow for Lead Generation

The utility of 3-fluoro-4-(piperidin-4-yl)pyridine is best realized through a systematic and iterative workflow. Fragment-Based Lead Discovery (FBLD) is an exceptionally well-suited strategy for this scaffold due to its low molecular weight and high potential for efficient chemical elaboration.[5][6][7]

FBLD_Workflow start START: Procure 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride screen Step 1: Primary Screen (Biophysical Assay, e.g., DSF, SPR) start->screen hit_val Step 2: Hit Validation (Orthogonal Assay & Dose-Response) screen->hit_val  Identified 'Hits' struct_bio Step 3: Structural Biology (X-ray Crystallography or Cryo-EM) hit_val->struct_bio  Validated Binders synthesis Step 4: Library Synthesis (Derivatize Piperidine N) struct_bio->synthesis  Structure-Guided Design biochem Step 5: Biochemical/Functional Assay (e.g., Kinase or GPCR Assay) synthesis->biochem sar Step 6: SAR Analysis (Analyze Data, Determine LE) biochem->sar  Potency Data (IC₅₀/EC₅₀) sar->synthesis  Design Next Generation iterate Iterate & Optimize sar->iterate

Caption: Fragment-Based Lead Discovery (FBLD) workflow.

This workflow leverages the core scaffold as a "fragment" to identify initial, low-affinity binders to a protein target. Structural information, ideally from X-ray crystallography, then guides the synthetic elaboration of the piperidine nitrogen to engage with adjacent pockets in the binding site, rapidly building potency and establishing a structure-activity relationship (SAR).[4][8]

Experimental Methodologies and Protocols

The following protocols provide detailed, step-by-step guidance for executing the key stages of the lead generation workflow.

Protocol 1: Synthesis of a Focused Amide Library

This protocol describes a standard and robust method for derivatizing the piperidine nitrogen via amide coupling with a diverse set of carboxylic acids. The dihydrochloride salt must first be neutralized or used under basic conditions.

Objective: To generate a library of N-acylated derivatives for SAR exploration.

Materials:

  • 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a vial, add the desired carboxylic acid (1.2 eq).

  • Add anhydrous DMF to dissolve the acid (concentration ~0.2 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the acid.

  • In a separate vial, dissolve 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride (1.0 eq) in anhydrous DMF.

  • Add the solution of the core scaffold to the pre-activated acid mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the final compound.

  • Characterize the final product by ¹H NMR and HRMS.

Protocol 2: High-Throughput Screening via Kinase Inhibition Assay

Many compounds featuring this scaffold are kinase inhibitors.[1] The ADP-Glo™ Kinase Assay is a universal, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9] It is highly amenable to HTS.[10][11]

Objective: To determine the in vitro potency (IC₅₀) of library compounds against a target kinase.

Materials:

  • Target kinase enzyme system (enzyme, substrate, reaction buffer)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in 100% DMSO

  • Multi-well plates (e.g., 384-well, white, low-volume)

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25 nL) of each compound dilution into the wells of a 384-well assay plate. Include positive (no inhibitor, e.g., DMSO only) and negative (no enzyme) controls.

  • Kinase Reaction Setup: Prepare a master mix of the kinase and substrate in the appropriate kinase reaction buffer.

  • Initiate Kinase Reaction: Add the kinase/substrate master mix (e.g., 5 µL) to each well of the compound plate. Mix briefly on a plate shaker.

  • Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for the desired time (e.g., 60 minutes).

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent (5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion (Step 2): Add Kinase Detection Reagent (10 µL) to each well. This reagent converts the ADP generated into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.

  • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound IDR-Group StructureTarget KinaseIC₅₀ (nM)
Library-001BenzoylKinase X1,250
Library-002CyclohexylcarbonylKinase X8,500
Library-003(4-F-Ph)-acetylKinase X450
............
Protocol 3: Hit Validation via GPCR Functional Assay

The scaffold is also prevalent in GPCR modulators.[12] A cellular assay measuring the modulation of cyclic AMP (cAMP) is a standard method for assessing the functional activity of compounds targeting Gs- or Gi-coupled GPCRs.[13][14][15]

Objective: To determine the functional activity (EC₅₀ or IC₅₀) of compounds at a target GPCR expressed in a recombinant cell line.

Materials:

  • Host cell line stably expressing the target GPCR (e.g., HEK293 or CHO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Stimulation buffer (Assay buffer containing a phosphodiesterase inhibitor like IBMX)

  • GPCR agonist (for antagonist mode)

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based)

  • Multi-well plates (e.g., 384-well, white, tissue-culture treated)

Procedure (Antagonist Mode):

  • Cell Plating: Seed the GPCR-expressing cells into 384-well plates at a predetermined density and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of test compounds in stimulation buffer. Remove the culture medium from the cells and add the compound dilutions to the wells.

  • Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the receptor.

  • Agonist Stimulation: Prepare a solution of a known agonist at a concentration that elicits an ~80% maximal response (EC₈₀). Add this agonist solution to all wells except the negative controls (no agonist).

  • Incubate for 30-60 minutes at room temperature to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the chosen cAMP kit according to the manufacturer's instructions.

  • Incubate as required by the kit protocol to allow the detection signal to develop.

  • Data Acquisition: Read the plate on the appropriate instrument (e.g., HTRF-compatible plate reader).

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition of the agonist response versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Data Interpretation and the Iterative Design Cycle

The primary output of the initial screening and profiling is SAR data. Analysis of this data informs the design of the next generation of compounds, creating an iterative cycle of optimization.

  • Structure-Activity Relationship (SAR): The initial library will reveal which chemical functionalities at the piperidine nitrogen are favorable for potency. For example, does the target prefer aromatic, aliphatic, acidic, or basic groups?[16][17][18]

  • Ligand Efficiency (LE): In FBLD, it is crucial to monitor not just potency, but the efficiency with which potency is gained relative to the increase in molecular weight. LE is a key metric calculated as: LE = (1.37 * pIC₅₀) / N, where N is the number of heavy (non-hydrogen) atoms.[8] Aim to maximize LE during the optimization process.

This cycle of design, synthesis, testing, and analysis is the engine of lead optimization, driven by the strategic use of the 3-fluoro-4-(piperidin-4-yl)pyridine pharmacophore.

Design_Cycle A Design Analogs (Based on SAR & LE) B Synthesize (Protocol 1) A->B C Test (Protocols 2 & 3) B->C D Analyze Data (Generate SAR) C->D D->A  Informs Next Round

Caption: The iterative cycle of lead optimization.

References

  • BioAssay Systems. EnzyChromTM Kinase Assay Kit (EKIN-400). [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • Luo, J. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • Al-Ostoot, F. H., & Salah, K. (2021). Bioassays for Anticancer Activities. ResearchGate. [Link]

  • Eurofins DiscoverX. GPCR Product Solutions. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • Jin, L., et al. (2013). De novo fragment design: a medicinal chemistry approach to fragment-based lead generation. PubMed. [Link]

  • Murray, C. W., & Verdonk, M. L. (2006). Fragment Based Lead Discovery. Royal Society of Chemistry. [Link]

  • Frolov, D. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Thomas, M., et al. (2014). Fragment-Based Lead Discovery and Design. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • Koovits, P. J., et al. (2019). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters. [Link]

  • de Souza, L. R., et al. (2021). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • Erlanson, D. A. (2006). FRAGMENT-BASED LEAD DISCOVERY. SciSpace. [Link]

  • ResearchGate. Structure activity relationship. [Link]

  • Tanimoto, H., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals optimizing the synthesis of 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride.

Synthesizing piperidinyl-heterocycles presents unique challenges, including catalyst deactivation, stalled hydrogenations, and hygroscopic salt formations. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure high-yielding, reproducible batches.

Part 1: Mechanistic Workflow & Causality

The most efficient and high-yielding route to 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride avoids direct sp²-sp³ coupling, which is notoriously prone to slow transmetalation and β-hydride elimination. Instead, an sp²-sp²[1] is utilized, followed by alkene reduction and deprotection.

SynthesisWorkflow A 4-Bromo-3- fluoropyridine C Intermediate 1: Boc-tetrahydropyridinyl- fluoropyridine A->C Suzuki-Miyaura Pd(dppf)Cl2, Base B 1-Boc-1,2,3,6- tetrahydropyridine- 4-boronic acid pinacol ester B->C D Intermediate 2: Boc-piperidinyl- fluoropyridine C->D Hydrogenation H2, Pd/C E Final Product: 3-Fluoro-4-(piperidin-4-yl) pyridine dihydrochloride D->E Deprotection HCl in Dioxane

Figure 1. Three-step synthetic workflow for 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride.

Mechanistic Insight: We specifically select 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester over the fully saturated piperidine analogue. The sp²-hybridized boron species accelerates the transmetalation step in the catalytic cycle, bypassing the steric hindrance caused by the adjacent fluorine atom on the pyridine ring[2].

Part 2: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the specific validation criteria (e.g., LC-MS conversion) are met.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Objective: Couple 4-bromo-3-fluoropyridine with the tetrahydropyridine boronic ester.

  • Procedure:

    • Charge a reaction flask with 4-bromo-3-fluoropyridine (1.0 eq), 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq). Causality: The large bite angle of the dppf ligand facilitates reductive elimination in sterically hindered ortho-fluoro systems.

    • Add a thoroughly degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v)[3].

    • Purge the system with Nitrogen for 15 minutes to prevent oxidative homocoupling of the boronic ester.

    • Heat the mixture to 80–90 °C for 4–6 hours.

    • Validation: Monitor by LC-MS. Proceed only when <2% of the aryl bromide remains.

    • Cool to room temperature, dilute with EtOAc, and wash with water and brine.

    • Critical Metal Scavenging: Treat the organic layer with (0.5 eq w/w relative to Pd) at 40 °C for 2 hours[4]. Filter through a pad of Celite and concentrate.

Step 2: Alkene Hydrogenation
  • Objective: Reduce the tetrahydropyridine double bond to yield the Boc-protected piperidine.

  • Procedure:

    • Dissolve the crude Intermediate 1 in anhydrous Methanol.

    • Add 10% Pd/C (10% w/w relative to the substrate) under a strict Nitrogen atmosphere.

    • Purge the flask with Hydrogen gas and maintain a balloon pressure (1 atm) of H₂.

    • Stir vigorously at room temperature for 12 hours.

    • Validation: Confirm the disappearance of the alkene mass [M+H-Boc] via LC-MS.

    • Filter the mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate.

Step 3: Boc Deprotection & Salt Formation
  • Objective: Cleave the Boc group and crystallize the dihydrochloride salt.

  • Procedure:

    • Dissolve the hydrogenated Intermediate 2 in anhydrous 1,4-Dioxane.

    • Cool the solution to 0 °C.

    • Dropwise add 4M HCl in 1,4-Dioxane (5.0 eq). Causality: Using anhydrous HCl in Dioxane prevents the highly polar product from absorbing water and forming a gum.

    • Warm to room temperature and stir for 2–4 hours until a dense white precipitate forms.

    • Filter the precipitate rapidly under a flow of Nitrogen.

    • Wash the filter cake with cold Methyl tert-butyl ether (MTBE) and dry under high vacuum for 24 hours.

Part 3: Troubleshooting Guides & FAQs

Use the diagnostic logic tree below to identify and resolve bottlenecks in your yield optimization.

TroubleshootingLogic Start Low Yield in Final Product? Step1 Check Suzuki Step: Is conversion < 90%? Start->Step1 Step1a Issue: Protodeboronation or Catalyst Deactivation Step1->Step1a Yes Step2 Check Hydrogenation: Is alkene remaining? Step1->Step2 No Step1b Action: Degas solvents, use Pd(dppf)Cl2, optimize base Step1a->Step1b Step2a Issue: Catalyst Poisoning (Residual Pd/P) Step2->Step2a Yes Step3 Check Deprotection: Is salt gummy/impure? Step2->Step3 No Step2b Action: Use metal scavengers before Pd/C addition Step2a->Step2b Step3a Issue: Hygroscopicity or incomplete cleavage Step3->Step3a Yes Step3b Action: Use anhydrous HCl, triturate with MTBE Step3a->Step3b

Figure 2. Diagnostic logic tree for troubleshooting low yields across the three synthetic steps.

Q1: My Suzuki coupling yield is below 50%, and I observe significant protodeboronation. How do I fix this? A: Protodeboronation occurs when the boronic ester hydrolyzes back to the protonated alkene, a side reaction exacerbated by high temperatures and excessively strong bases. Solution: Switch from a strong base (like NaOH or K₃PO₄) to a milder base like Na₂CO₃. Ensure strict degassing of your Dioxane/Water solvent mixture to prevent oxidative degradation[3]. If the issue persists, lower the reaction temperature to 75 °C and spike with an additional 0.02 eq of Pd(dppf)Cl₂.

Q2: The hydrogenation step (Step 2) is stalling at 60% conversion. Adding more H₂ doesn't help. What is the cause? A: Stalled hydrogenations in this sequence are almost always caused by catalyst poisoning. Residual palladium, phosphine ligands (from the dppf), or trace sulfur impurities from Step 1 irreversibly bind to the active sites of the Pd/C catalyst. Solution: You must implement a metal scavenging protocol at the end of Step 1. Treating the Step 1 organic phase with a thiol-functionalized silica scavenger effectively removes residual Pd and phosphines, ensuring the Pd/C in Step 2 remains highly active[4].

Q3: The final dihydrochloride salt is precipitating as a sticky gum rather than a free-flowing powder. How can I improve the physical form? A: 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride is highly polar and strongly hygroscopic. Gummy precipitates occur when there is residual water in the deprotection solvent or atmospheric moisture ingress during filtration. Solution: Ensure the 4M HCl solution is strictly anhydrous. Trituration of the gummy solid with hot Acetone or MTBE, followed by vigorous stirring for 30 minutes, will force the gum to transition into a crystalline, free-flowing powder.

Part 4: Quantitative Data Summaries

Table 1: Catalyst and Base Screening for Step 1 (Suzuki-Miyaura Coupling)

Data represents typical optimization profiles for ortho-fluoro pyridine substrates.

Catalyst SystemBaseSolvent SystemConversion (%)Protodeboronation (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O65%15%
Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 92% <5%
Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O78%12%
Table 2: Metal Scavenger Efficiency (Post-Step 1)

Impact of palladium removal on the subsequent Step 2 Hydrogenation kinetics.

Scavenger TypeContact TimeResidual Pd (ppm)Impact on Step 2 Hydrogenation
NoneN/A>1500 ppmStalled at ~60% conversion
Activated Carbon12 hours~400 ppmSluggish, requires >48 hours
SiliaMetS® Thiol 2 hours (40 °C) <10 ppm Complete conversion in <12 hours

Part 5: References

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

  • SiliaMetS Metal Scavengers Source: Velocity Scientific Solutions URL:[Link]

Sources

Optimization

Technical Support Center: Improving Crystallization of 3-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride Salts

Welcome to the technical support center for the crystallization of 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. Our goal is to empower you with the scientific understanding and practical techniques necessary to overcome common challenges and achieve robust, reproducible crystallization outcomes.

Troubleshooting Guide

This section is structured to address specific issues you may encounter during the crystallization of 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride. Each problem is followed by an analysis of potential causes and a series of actionable solutions grounded in established crystallographic principles.

Problem 1: Oiling Out or Formation of an Amorphous Precipitate

One of the most common and frustrating challenges in crystallization is "oiling out," where the solute separates from the solution as a liquid phase instead of a solid crystalline material.[1] This is often due to the melting point of the solid being lower than the temperature of the solution.[2] This phenomenon can lead to the entrapment of impurities and hinder the formation of a well-defined crystal lattice.[1][2]

Potential Causes & Solutions:

  • High Supersaturation: Rapidly creating a supersaturated state, either through fast cooling or rapid addition of an anti-solvent, can lead to liquid-liquid phase separation.[1]

    • Solution: Employ a slower, more controlled method to achieve supersaturation. Reduce the cooling rate or add the anti-solvent dropwise with vigorous stirring.[3] This allows the molecules sufficient time to orient themselves into an ordered crystal lattice.

  • Inappropriate Solvent System: The choice of solvent is critical. If the compound is too soluble, it may not reach the nucleation stage before the solution becomes overly saturated, leading to oiling out.[4]

    • Solution: Conduct a thorough solvent screen to identify a system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.[5] For dihydrochloride salts, polar protic solvents like ethanol or methanol, often in combination with a less polar anti-solvent like isopropanol (IPA), ethyl acetate, or methyl tert-butyl ether (MTBE), can be effective.[6]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation by interfering with the orderly packing of molecules, which can lower the melting point of the solid-liquid mixture.[2][7]

    • Solution: Ensure the starting material is of high purity. If necessary, perform a preliminary purification step such as flash chromatography or treatment with activated charcoal to remove impurities.[2][8]

  • Temperature Control: If the crystallization temperature is above the melting point of the solvated compound, it will separate as an oil.

    • Solution: Lower the initial dissolution temperature, if possible, while still achieving complete dissolution. Alternatively, initiate cooling from a lower temperature to reduce the thermal driving force for precipitation.

Experimental Protocol: Mitigating Oiling Out with Anti-Solvent Addition

  • Dissolve the 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride in a minimal amount of a suitable solvent (e.g., methanol) at a slightly elevated temperature (e.g., 40-50 °C).

  • Cool the solution to room temperature.

  • Slowly add an anti-solvent (e.g., isopropanol or ethyl acetate) dropwise while stirring vigorously. The rate of addition is critical; a slower rate promotes crystalline growth over amorphous precipitation.[9]

  • If oiling begins, add a small amount of the primary solvent back to the mixture to redissolve the oil, then resume the anti-solvent addition at an even slower rate.

  • Consider adding seed crystals to provide a template for ordered crystal growth.[3]

Problem 2: Poor Crystal Yield

Low recovery of the crystalline product is a common issue that can impact the efficiency and cost-effectiveness of a process.

Potential Causes & Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor even after cooling.[2]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. This ensures that the solution becomes supersaturated upon cooling, maximizing the driving force for crystallization.

  • Sub-optimal Solvent/Anti-solvent Ratio: In anti-solvent crystallization, the final ratio of solvent to anti-solvent is crucial for minimizing the solubility of the product.

    • Solution: Systematically evaluate different solvent/anti-solvent ratios to determine the optimal composition for maximizing yield. A design of experiments (DoE) approach can be highly effective here.

  • Incomplete Crystallization: Insufficient cooling time or temperature can leave a substantial amount of product dissolved in the mother liquor.

    • Solution: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-5 °C or even lower if the solvent system permits) and held at that temperature for an adequate duration to allow for complete precipitation.

Data Presentation: Solvent System Impact on Yield

Solvent System (v/v)Initial Concentration (mg/mL)Final Temperature (°C)Yield (%)Crystal Morphology
Methanol/IPA (1:3)100085Needles
Methanol/Ethyl Acetate (1:4)100092Prisms
Ethanol/MTBE (1:5)80095Plates

This table presents hypothetical data for illustrative purposes.

Problem 3: Polymorph Inconsistency

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit different physical properties, including solubility, stability, and bioavailability.[10][11] Controlling polymorphism is essential for ensuring product consistency and efficacy.[12]

Potential Causes & Solutions:

  • Solvent System: The choice of solvent can significantly influence which polymorphic form crystallizes.[13] The solvent can interact with the solute molecules in solution and on the growing crystal surface, directing the formation of a specific crystal lattice.[5]

    • Solution: Screen a variety of solvents and solvent mixtures. Different solvent environments can stabilize different polymorphs. Techniques like X-ray powder diffraction (XRPD) are essential for identifying the resulting polymorphic form.[12]

  • Cooling Rate and Supersaturation Level: The rate at which supersaturation is achieved can dictate whether a metastable or stable polymorph is formed.[14]

    • Solution: Carefully control the cooling profile and the rate of anti-solvent addition. Slower rates generally favor the formation of the thermodynamically most stable polymorph.[14]

  • Seeding: The presence of seed crystals of a specific polymorph can direct the crystallization towards that form.

    • Solution: Introduce seed crystals of the desired polymorph into a slightly supersaturated solution. This provides a template for growth and can bypass the kinetic barrier to nucleating other, less desirable forms.

Visualization: Decision Workflow for Polymorph Control

Polymorph_Control_Workflow start Initial Crystallization Experiment xrd Analyze Solid by XRPD start->xrd polymorph_check Desired Polymorph? xrd->polymorph_check end Desired Polymorph Obtained polymorph_check->end Yes troubleshoot Troubleshoot Polymorphism polymorph_check->troubleshoot No solvent Screen Different Solvents/ Anti-solvents troubleshoot->solvent cooling Vary Cooling Rate/ Supersaturation troubleshoot->cooling seeding Implement Seeding Protocol troubleshoot->seeding solvent->start cooling->start seeding->start

Caption: A decision tree for troubleshooting and controlling polymorphism.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a solvent system for the crystallization of 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride?

A1: Given that it is a dihydrochloride salt, polar protic solvents are a good starting point. Consider alcohols such as methanol, ethanol, or isopropanol. The compound is likely to be highly soluble in these. Therefore, an anti-solvent will be necessary. Ethers like methyl tert-butyl ether (MTBE) or esters like ethyl acetate are common choices for anti-solvents in the crystallization of hydrochloride salts. A good initial experiment would be to dissolve the compound in a minimal amount of hot methanol and then slowly add isopropanol or ethyl acetate at room temperature until turbidity is observed, followed by slow cooling.

Q2: My crystals are very fine needles, making filtration difficult. How can I obtain larger crystals?

A2: The formation of fine needles is often a result of rapid crystallization due to high supersaturation.[15] To obtain larger crystals, you need to slow down the crystal growth process. Try the following:

  • Reduce the cooling rate: Instead of placing the crystallization vessel directly in an ice bath, allow it to cool slowly to room temperature first, and then transfer it to a refrigerator.

  • Use a solvent system with slightly higher solubility: This will reduce the level of supersaturation at a given temperature, slowing down nucleation and promoting the growth of existing crystals.

  • Employ vapor diffusion: This is a very slow method of introducing an anti-solvent, which can lead to the growth of large, high-quality crystals.[16]

Q3: Can impurities affect the crystal habit (shape)?

A3: Yes, absolutely. Impurities can selectively adsorb to specific faces of a growing crystal, inhibiting growth on those faces and leading to a change in the overall crystal habit.[17] For example, an impurity might cause crystals that are typically prismatic to grow as thin plates or needles. If you observe a change in crystal habit from batch to batch, it could be an indication of varying impurity profiles.

Q4: What is the purpose of "seeding" in crystallization?

A4: Seeding involves adding a small quantity of pre-existing crystals of the desired compound to a supersaturated solution.[3] This has two primary benefits:

  • Inducing Crystallization: It can overcome the kinetic barrier to nucleation, initiating crystallization in a solution that is reluctant to do so on its own.

  • Controlling Polymorphism: By adding seeds of a specific polymorph, you can direct the crystallization process to produce that same polymorph, as the seed crystals act as templates for further growth.

Q5: How can I confirm the structure and purity of my crystalline material?

A5: A combination of analytical techniques should be used:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystal form (polymorph) and assessing crystallinity.[12]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect the presence of different polymorphs or amorphous content.

  • Thermogravimetric Analysis (TGA): TGA is useful for identifying the presence of solvates or hydrates by measuring weight loss upon heating.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing chemical purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying chemical purity and identifying any impurities present.

Visualization: Analytical Workflow for Crystal Characterization

Crystal_Characterization_Workflow cluster_physical Physical Characterization cluster_chemical Chemical Characterization xrd XRPD (Polymorph ID) dsc DSC (Melting Point, Polymorph) tga TGA (Solvate/Hydrate) nmr NMR (Structure, Purity) hplc HPLC (Purity, Impurities) start Crystalline Sample start->xrd start->dsc start->tga start->nmr start->hplc

Caption: A typical analytical workflow for comprehensive crystal characterization.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Vertex AI Search.
  • Detect and control polymorphism: pro tips for pharmaceutical scientists. (2024). Malvern Panalytical.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Oiling Out in Crystalliz
  • Recrystalliz
  • Understanding Oiling Out in Crystalliz
  • Control of polymorphism in continuous crystalliz
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023). Nishka Research.
  • Effect of Polymorphism Formul
  • Crystal Growing Tips. (2015). The Center for Xray Crystallography » University of Florida.
  • Guide for crystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Troubleshooting diastereomeric salt crystalliz
  • Antisolvent Crystalliz
  • Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization of a simple salt.
  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent.
  • Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Characterization of 3-Fluoro-4-(piperidin-4-yl)pyridine Dihydrochloride

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data expected for 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride. Designed for researchers, scientists, and profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data expected for 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump, offering a comparative analysis grounded in fundamental NMR principles and experimental best practices. We will explore the causal relationships behind spectral features, establish a self-validating experimental framework, and provide a robust comparison to related structural motifs.

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of pharmaceutical development, the precise and unequivocal determination of a molecule's structure is paramount. 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride, a heterocyclic compound featuring both a substituted pyridine and a piperidine ring, presents a unique set of challenges and opportunities for structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing a detailed atomic-level view of the molecular architecture.

This guide will serve as a comprehensive reference for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this specific molecule in its dihydrochloride salt form. The dihydrochloride nature of the compound significantly influences the electronic environment of the nitrogen atoms and, consequently, the chemical shifts of adjacent protons and carbons. Understanding these effects is crucial for accurate spectral assignment.[1][2]

Experimental Protocol: A Framework for High-Fidelity Data Acquisition

The acquisition of high-quality NMR data is the bedrock of reliable spectral interpretation. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Solvent Selection: Given that the analyte is a dihydrochloride salt, a polar, protic deuterated solvent is recommended to ensure solubility. Deuterium oxide (D₂O) is an excellent first choice. Alternatively, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent will influence chemical shifts, so consistency is key for comparative studies.[3][4][5]

  • Concentration: Prepare a solution of approximately 5-10 mg of 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used and set to 0.00 ppm for ¹H NMR. For organic solvents, tetramethylsilane (TMS) is the standard.[5]

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, especially for resolving the complex multiplets in the piperidine ring.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • 2D NMR Experiments: To aid in unambiguous assignment, the following 2D experiments are highly recommended:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and connecting the pyridine and piperidine rings.[3][6]

Spectral Analysis and Comparison

The following sections provide a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride. The chemical shifts are predicted based on established principles for fluoropyridines, piperidines, and the significant influence of protonation on the nitrogen atoms.[2][3][7]

Molecular Structure and Numbering

For clarity in spectral assignment, the following numbering scheme will be used:

Caption: Numbering scheme for 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride.

Predicted ¹H NMR Spectrum

The protonation of both the pyridine and piperidine nitrogens will cause a general downfield shift of all proton signals compared to the free base, due to the electron-withdrawing effect of the positive charges.[2]

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constants (Hz) Rationale and Comparative Analysis
H2~8.5 - 8.7dJ(H2,F) ≈ 2-3 HzLocated ortho to the protonated pyridine nitrogen, this proton will be significantly deshielded. The fluorine at C3 will introduce a small doublet coupling.
H5~8.3 - 8.5dJ(H5,H6) ≈ 5-6 HzThis proton is meta to the fluorine and ortho to the C4-substituent. It will show a standard ortho coupling to H6.
H6~8.8 - 9.0ddJ(H6,H5) ≈ 5-6 Hz, J(H6,F) ≈ 8-10 HzAlso ortho to the protonated nitrogen, H6 will be shifted downfield and will exhibit a large coupling to the fluorine at C3, in addition to the ortho coupling with H5.
H1'~3.5 - 3.8m-The methine proton on the piperidine ring will be a complex multiplet due to coupling with four adjacent protons. Its chemical shift is influenced by the adjacent pyridine ring.
H3', H5' (axial & equatorial)~3.2 - 3.6m-These protons are adjacent to the protonated piperidine nitrogen and will be significantly deshielded. They will likely appear as a broad multiplet.[8]
H2', H6' (axial & equatorial)~2.2 - 2.5m-These protons are further from the nitrogen and will appear more upfield. They will likely be a complex multiplet.
N-H (Pyridine & Piperidine)Broad, variablebr s-The N-H protons are exchangeable and will likely appear as broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum

In the proton-decoupled ¹³C NMR spectrum, each unique carbon will appear as a single peak, with its chemical shift influenced by its electronic environment and coupling to fluorine.[9][10]

Carbon(s) Predicted δ (ppm) Multiplicity (due to C-F coupling) Rationale and Comparative Analysis
C2~145 - 148d, ²J(C,F) ≈ 15-20 HzOrtho to the protonated nitrogen and adjacent to the fluorine-bearing carbon. Will be deshielded and show a doublet splitting from the two-bond coupling to fluorine.[11]
C3~155 - 160d, ¹J(C,F) ≈ 240-260 HzDirectly bonded to the highly electronegative fluorine atom, this carbon will be significantly downfield and exhibit a very large one-bond C-F coupling constant.[3]
C4~138 - 142d, ²J(C,F) ≈ 20-25 HzA quaternary carbon, its signal will be of lower intensity. It is deshielded by the adjacent protonated nitrogen and shows a two-bond coupling to fluorine.
C5~125 - 128d, ⁴J(C,F) ≈ 2-4 HzThis carbon is least affected by the substituents, but a small four-bond coupling to fluorine may be observable.
C6~148 - 152d, ³J(C,F) ≈ 5-8 HzOrtho to the protonated nitrogen, this carbon is significantly deshielded and will show a three-bond coupling to fluorine.
C1'~35 - 38sThe methine carbon of the piperidine ring.
C3', C5'~45 - 48sThese carbons are adjacent to the protonated piperidine nitrogen and are deshielded compared to C2' and C6'.[7][8]
C2', C6'~28 - 32sThese carbons are beta to the nitrogen and will appear at a more typical aliphatic chemical shift.

Visualizing the NMR Analysis Workflow

The process from sample preparation to final structure confirmation can be visualized as a logical workflow.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Confirmation SamplePrep Sample Preparation (Compound in D₂O/DMSO-d₆) NMR_1D 1D NMR Acquisition (¹H, ¹³C) SamplePrep->NMR_1D NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_1D->NMR_2D Process Processing (FT, Phasing, Baseline Correction) NMR_2D->Process Assign_1H ¹H Spectrum Assignment (Chemical Shifts, Multiplicity, J-coupling) Process->Assign_1H Assign_13C ¹³C Spectrum Assignment (Chemical Shifts, C-F Coupling) Process->Assign_13C Assign_2D 2D Correlation Analysis (HSQC, HMBC) Assign_1H->Assign_2D Assign_13C->Assign_2D Final_Assignment Final Structure Assignment Table Assign_2D->Final_Assignment Comparison Comparison with Predicted Data and Related Compounds Final_Assignment->Comparison Confirmation Unambiguous Structure Confirmation Comparison->Confirmation

Caption: Workflow for NMR data acquisition, analysis, and structure confirmation.

Conclusion

This guide provides a comprehensive, predictive, and comparative framework for the ¹H and ¹³C NMR analysis of 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride. By understanding the influence of the fluoro-substituent and the dihydrochloride salt form on the pyridine and piperidine moieties, researchers can confidently acquire and interpret the NMR spectra of this compound. The provided experimental protocol and predicted spectral data serve as a robust starting point for the unambiguous structural elucidation that is critical in the field of drug discovery and development. The application of 2D NMR techniques remains indispensable for the definitive assignment of all proton and carbon signals, ensuring the highest level of scientific integrity.

References

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  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • Deady, L. W., & Werstiuk, E. S. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Tetrahedron, 41(21), 5003-5008. [Link]

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  • Li, Y., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13571–13578. [Link]

  • SpectraBase. (n.d.). 4-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Google Patents. (2012). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
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  • University of Arizona. (n.d.). 13 Carbon NMR. Chemistry & Biochemistry. [Link]

  • Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351. [Link]

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride
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